N-acetyl-DL-aspartic acid

Catalog No.
S750348
CAS No.
2545-40-6
M.F
C6H9NO5
M. Wt
175.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-acetyl-DL-aspartic acid

CAS Number

2545-40-6

Product Name

N-acetyl-DL-aspartic acid

IUPAC Name

2-acetamidobutanedioic acid

Molecular Formula

C6H9NO5

Molecular Weight

175.14 g/mol

InChI

InChI=1S/C6H9NO5/c1-3(8)7-4(6(11)12)2-5(9)10/h4H,2H2,1H3,(H,7,8)(H,9,10)(H,11,12)

InChI Key

OTCCIMWXFLJLIA-UHFFFAOYSA-N

SMILES

Array

solubility

>26.3 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

N-Acetyl-DL-asparticacid;2-Acetamidosuccinicacid;2545-40-6;DL-Asparticacid,N-acetyl-;Asparticacid,N-acetyl(R,S);2-acetamidosuccinate;2-acetamidobutanedioicacid;SMR000857232;D-Asparticacid,N-acetyl-;Prestwick_712;ACMC-20mswo;Ac-DL-Asp-OH;Asparticacid,N-acetyl-;N-Acetylasparticacid#;AC1L3YNL;AC1Q1KFW;AC1Q5KYA;Prestwick0_000415;Prestwick1_000415;Prestwick2_000415;Oprea1_041445;2-(Acetylamino)succinicacid;MLS001333103;MLS001333104;A5625_SIGMA

Canonical SMILES

CC(=O)NC(CC(=O)O)C(=O)O

The exact mass of the compound N-Acetyl-DL-aspartic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >26.3 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128611. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-acetyl-DL-aspartic acid is the racemic mixture of the N-acetylated form of aspartic acid. Unlike the enantiopure N-acetyl-L-aspartic acid (NAA), which is the second most abundant amino acid derivative in the brain, the DL-form is primarily utilized as a key starting material in chemical synthesis.[1][2] Its primary value in procurement is as a direct precursor for the enzymatic or chemical resolution of its constituent D- and L-enantiomers, or as a cost-effective substitute for the L-form in applications where stereochemistry is irrelevant.[3][4]

Direct substitution between N-acetyl-DL-aspartic acid and its enantiopure forms (L- or D-) can lead to process failure or undesirable outcomes. In biological contexts, activity is almost exclusively associated with the L-enantiomer, N-acetyl-L-aspartic acid (NAA), which is synthesized in neuronal mitochondria.[5][6] In chiral synthesis, using the DL-racemate where an enantiopure starting material is required will result in a mixture of stereoisomers, necessitating costly and complex downstream purification. Conversely, procuring the more expensive L-form for applications that depend on the racemic mixture, such as in the development of chiral resolution methods or as a substrate for stereoselective enzymes like aminoacylases, is economically and technically inefficient.[3][7]

Essential Substrate for Enzymatic Resolution to Produce Enantiopure Amino Acids

N-acetyl-DL-aspartic acid is the required racemic precursor for enzymatic resolution using aminoacylases. These enzymes selectively hydrolyze the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-aspartic acid intact.[3][4] This stereoselective transformation is a cornerstone of industrial biotechnology for producing optically pure L-aspartic acid and D-amino acids, offering high efficiency, mild reaction conditions, and reduced environmental impact compared to purely chemical resolution methods.[3][7]

Evidence DimensionSubstrate Specificity for Enzymatic Resolution
Target Compound DataServes as the essential racemic (DL) substrate for aminoacylase-mediated resolution.
Comparator Or BaselineN-acetyl-L-aspartic acid (enantiopure): Cannot be resolved further; it is the product of resolution, not the substrate.
Quantified DifferenceQualitative difference in synthetic role: one is the substrate (DL-form), the other is a potential product (L-form).
ConditionsAqueous solution with immobilized or free aminoacylase enzyme, typically at controlled pH and temperature.

This is the primary procurement driver for buyers needing to produce optically pure aspartic acid derivatives economically and sustainably.

Differential Aqueous Solubility Compared to Unacetylated Racemic Aspartic Acid

The aqueous solubility of aspartic acid isomers is a critical parameter for handling and process design. At 298.15 K (25 °C), the solubility of DL-aspartic acid in water is 0.0590 mol·kg−1.[8] While direct comparative data for N-acetyl-DL-aspartic acid under identical conditions is sparse, vendor datasheets indicate it is soluble in aqueous buffers like PBS (pH 7.2) at 10 mg/mL (approx. 0.0571 mol/L), suggesting a comparable but distinct solubility profile that must be considered in process development.[9] This N-acetylation significantly alters intermolecular interactions compared to the zwitterionic DL-aspartic acid, affecting crystallization and dissolution kinetics.

Evidence DimensionSolubility in Water (25 °C)
Target Compound DataApprox. 10 mg/mL in PBS (pH 7.2), equivalent to ~0.057 mol/L.[9]
Comparator Or BaselineDL-Aspartic Acid: 0.0590 mol·kg−1 (~7.85 mg/mL).[8]
Quantified DifferenceAcetylation provides a notable, though not extreme, difference in solubility behavior compared to the parent amino acid.
ConditionsAqueous solution at or near neutral pH at 25 °C.

Choosing between the acetylated and unacetylated form for a process requires different solvent systems or concentration limits, impacting process efficiency and cost.

Precursor for Industrial-Scale Production of Optically Pure Amino Acids

The primary industrial application is as the key starting material for the enzymatic resolution of D- and L-aspartic acid derivatives. Its use allows for cost-effective, large-scale production of enantiopure compounds critical for the pharmaceutical and food industries, leveraging the high stereoselectivity of aminoacylase enzymes.[3][10]

Development and Validation of Chiral Separation Methods

As a stable racemic mixture, N-acetyl-DL-aspartic acid serves as an ideal reference standard for developing and validating analytical methods designed to separate enantiomers, such as chiral chromatography (HPLC, GC) or capillary electrophoresis.

Economical Reagent for Non-Stereospecific Chemical Synthesis

In synthetic pathways where the stereocenter of the aspartic acid moiety is ultimately destroyed or where chirality is irrelevant to the final product's function, the DL-form offers a more economical option than procuring enantiopure N-acetyl-L-aspartic acid.

XLogP3

-1.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

175.04807239 Da

Monoisotopic Mass

175.04807239 Da

Heavy Atom Count

12

Other CAS

2545-40-6
997-55-7

Wikipedia

N-acetyl-DL-aspartic acid

Dates

Last modified: 08-15-2023

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